molecular formula C11H11BrO B2991793 2-Bromo-1-(4-cyclopropylphenyl)ethanone CAS No. 1934754-00-3

2-Bromo-1-(4-cyclopropylphenyl)ethanone

Cat. No.: B2991793
CAS No.: 1934754-00-3
M. Wt: 239.112
InChI Key: YIPSEYWLPHHHND-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-cyclopropylphenyl)ethanone is a brominated aromatic ketone featuring a cyclopropyl substituent at the para position of the phenyl ring. This compound is hypothesized to exhibit unique reactivity due to the steric and electronic effects of the cyclopropyl group, which combines ring strain with moderate electron-donating properties. These analogs, such as those with hydroxyl, methoxy, nitro, or halogen substituents, demonstrate how electronic and steric factors influence physicochemical properties and synthetic applications .

Properties

IUPAC Name

2-bromo-1-(4-cyclopropylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPSEYWLPHHHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-cyclopropylphenyl)ethanone typically involves the bromination of 1-(4-cyclopropylphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-cyclopropylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(4-cyclopropylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of para-substituted 2-bromoacetophenone derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Applications References
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-OH C₈H₇BrO₂ 229.05 Not reported Not reported Not reported Polar solvents Synthesis of adrenaline-type drugs
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ C₉H₉BrO₂ 241.07 Not reported Not reported Not reported Dichloromethane, Methanol Organic synthesis intermediate
2-Bromo-1-(4-nitrophenyl)ethanone 4-NO₂ C₈H₆BrNO₃ 260.05 Not reported Not reported Not reported DMF, Acetone SRN1 mechanism reactions
2-Bromo-1-(4-iodophenyl)ethanone 4-I C₈H₆BrIO 323.95 Not reported Not reported Not reported Organic solvents Versatile synthesis intermediate
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-(OCH₃)₂ C₁₀H₁₁BrO₃ 271.10 81–83 326.5 (predicted) 1.422 Ether, Methanol Pharmaceutical precursor
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The nitro group (4-NO₂) in 2-bromo-1-(4-nitrophenyl)ethanone enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions in SRN1 mechanisms .
  • Halogen Substituents: The iodo group (4-I) in 2-bromo-1-(4-iodophenyl)ethanone introduces steric bulk and polarizability, making it useful in cross-coupling reactions .
  • Steric Effects: The 3,4-dimethoxy derivative exhibits higher melting points (81–83°C) due to intermolecular hydrogen bonding and crystalline packing .

Industrial and Handling Considerations

  • Storage: Compounds like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone require inert gas storage (N₂ or Ar) to prevent degradation .
  • Safety: Brominated acetophenones are generally classified as irritants, necessitating handling in ventilated environments .

Biological Activity

2-Bromo-1-(4-cyclopropylphenyl)ethanone, with the molecular formula C11_{11}H11_{11}BrO and a molecular weight of approximately 276.19 g/mol, is an organic compound notable for its unique structural features, including a bromine atom and a cyclopropyl-substituted phenyl group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine atom and carbonyl group are essential for its reactivity and binding affinity, which may lead to inhibition of specific enzymes or receptors associated with therapeutic effects. This compound is being explored for potential anti-inflammatory and anticancer properties, as well as antimicrobial activities against certain bacteria and fungi.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Properties : Some derivatives exhibit significant activity against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
  • Medicinal Chemistry Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, which may possess pharmacological properties.

Case Studies

Several case studies have been documented that detail the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis of Alpha-Bromoketones : A novel one-pot strategy using this compound has been developed to synthesize alpha-bromoketones from secondary alcohols, demonstrating operational simplicity and good yields.
  • Hydrazine Derivatives : The compound has been utilized in the Isoquinoline-catalyzed addition to dialkyl azodicarboxylate for synthesizing hydrazine derivatives, which are anticipated to exhibit various biological activities.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
1-(4-Cyclopropylphenyl)ethanoneC11_{11}H12_{12}O1.00
2-Bromo-1-(4-methylphenyl)ethanoneC9_{9}H9_{9}BrO₂0.94
2-Bromo-1-(4-chlorophenyl)ethanoneC9_{9}H8_{8}BrClO0.91
2-Bromo-1-(4-fluorophenyl)ethanoneC8_{8}H6_{6}BrFO0.91

The presence of the cyclopropyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and biological activity.

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